10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
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Overview
Description
10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one is a complex organic compound known for its unique structure and diverse applications This compound is characterized by its intricate molecular framework, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves cyclization reactions to form the benzobenzofuran core.
Functional Group Modifications: Introduction of hydroxyl, methyl, and methylidene groups through various organic reactions such as alkylation, hydroxylation, and dehydrogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle the multi-step synthesis efficiently.
Automated Processes: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Various catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,10-Dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one .
- 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydrocyclodeca[b]furan-2(3H)-one .
Uniqueness
10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzohbenzofuran-2-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h] benzofuran-2-one is a complex organic molecule belonging to the class of benzofuran derivatives. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structure
The compound has a molecular formula of C15H18O3 and features a unique bicyclic structure that includes multiple methyl groups and a hydroxy group. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H18O3 |
Molecular Weight | 246.30 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with specific substitutions on the benzofuran ring exhibit significant activity against various pathogens.
- Antibacterial Activity : A study demonstrated that benzofuran derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen or hydroxyl groups at certain positions enhanced their efficacy .
- Antifungal Activity : Compounds similar to 10-hydroxy-3,6-dimethyl-9-methylidene have shown effectiveness against fungal infections, with inhibition zones measured up to 24 mm against Candida albicans .
Anticancer Properties
Recent investigations into the anticancer potential of benzofuran derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators .
- Case Study : A specific derivative demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting significant potential for development as an anticancer agent .
Neuroprotective Effects
Benzofuran compounds have also been explored for their neuroprotective properties.
- GABA Receptor Modulation : Some derivatives have been shown to interact with GABA receptors, which are crucial for neuronal signaling. This interaction may provide therapeutic benefits in conditions like epilepsy .
- Case Study : In animal models of seizures induced by pentylenetetrazol (PTZ), certain benzofuran derivatives exhibited a reduction in seizure frequency and severity, indicating their potential as anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is highly dependent on their structural features.
Table 2: Key Structural Features Impacting Activity
Substituent Position | Effect on Activity |
---|---|
4-position | Hydroxyl groups enhance antibacterial activity |
5-position | Methyl groups improve solubility and bioavailability |
6-position | Halogen substituents increase potency against fungi |
Properties
IUPAC Name |
10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCSJGLHBNKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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